Rifamycins are antibiotics that inhibit DNA-dependent RNA polymerases and are usually bactericidal against Gram-positive bacteria but bacteriostatic against Gram-negative bacteria. Rifabutin interferes with HSP-90 molecular chaperone, enhances ubiquitination and protein degradation, and inactivates bacterial RNA polymerase. Rifamycins are also effective against Mycobacterium species, including M. tuberculosis. Rifabutin is a broad-spectrum rifamycin antibiotic that has applications against tuberculosis, H. pylori, M. avium complex, Chlamydia, and other bacteria. It is also useful in co-infections with human immunodeficiency virus, including tuberculosis. It is also indicated in combination chemotherapy for the prophylaxis and treatment of MAC infections in HIV positive patients and for newly diagnosed and chronic tuberculosis.
Rifabutin
CAS No.: 72559-06-9
Cat. No.: VC0541408
Molecular Formula: C46H62N4O11
Molecular Weight: 847 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72559-06-9 |
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Molecular Formula | C46H62N4O11 |
Molecular Weight | 847 g/mol |
IUPAC Name | [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate |
Standard InChI | InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14-,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1 |
Standard InChI Key | ATEBXHFBFRCZMA-NYGPAKPVSA-N |
Isomeric SMILES | C[C@H]1/C=C/C=C(/C(=O)NC2=C3C(=NC4(N3)CCN(CC4)CC(C)C)C5=C(C2=O)C(=C(C6=C5C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)\C |
SMILES | CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C |
Canonical SMILES | CC1C=CC=C(C(=O)NC2=C3C(=NC4(N3)CCN(CC4)CC(C)C)C5=C(C2=O)C(=C(C6=C5C(=O)C(O6)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C |
Appearance | Solid powder |
Melting Point | 169-171°C |
Introduction
Chemical Structure and Mechanism of Action
Rifabutin (C₄₆H₆₂N₄O₁₁; molecular weight 849.0 g/mol) shares structural similarities with rifampin but features a spiropiperidyl substitution at the C-3 position of the ansamycin backbone . This modification enhances its lipophilicity, enabling superior tissue penetration and prolonged intracellular retention compared to rifampin .
Target Engagement and Biochemical Effects
Rifabutin exerts bactericidal activity by inhibiting DNA-dependent RNA polymerase (DDRP), specifically binding to the β-subunit (rpoB) of the enzyme . This interaction suppresses RNA synthesis by blocking the initiation phase of transcription. Unlike rifampin, rifabutin demonstrates a lower dissociation constant for DDRP, allowing sustained inhibition even in acidic environments such as phagolysosomes .
Key Mechanistic Advantages Over Rifampin:
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Broader Mycobacterial Coverage: Rifabutin retains activity against 30–40% of Mycobacterium tuberculosis isolates with rpoB mutations conferring rifampin resistance .
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Enhanced Intracellular Accumulation: Tissue-to-plasma ratios exceed 10:1 in lung and liver parenchyma, critical for treating pulmonary and disseminated infections .
Pharmacokinetics and Metabolism
Absorption and Distribution
Oral bioavailability of rifabutin is approximately 20% under fasting conditions, increasing to 32% with high-fat meals due to enhanced lymphatic absorption . Peak plasma concentrations (Cₘₐₓ) of 0.3–0.5 µg/mL are achieved within 3–4 hours post-dose . The drug’s large volume of distribution (8–9 L/kg) reflects extensive tissue penetration, with concentrations in alveolar macrophages 5–10× higher than serum levels .
Metabolism and Excretion
Rifabutin undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) into 25-O-desacetylrifabutin, an active metabolite contributing 10–15% of total antimicrobial activity . Autoinduction of CYP3A4 occurs after 14 days of therapy, reducing systemic exposure by 45% at steady state . Elimination is predominantly biliary (53–70%), with renal excretion accounting for <10% of unchanged drug .
Table 1. Comparative Pharmacokinetic Parameters of Rifabutin Dosing Regimens
Clinical Applications and Efficacy
Mycobacterium avium Complex (MAC) Prophylaxis and Treatment
Rifabutin’s role in MAC management is well-established, particularly in HIV/AIDS patients with CD4⁺ counts <50 cells/µL. A meta-analysis of 24 studies (n=1,576) demonstrated:
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Prophylaxis: 300 mg/day reduced MAC incidence by 50% vs. placebo (HR 0.50, 95% CI 0.34–0.73) .
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Treatment Success Rates:
Notably, rifabutin’s lower CYP3A4 induction preserves macrolide efficacy in triple therapy (macrolide + ethambutol + rifabutin), avoiding the clarithromycin AUC reduction of 80% seen with rifampin .
Emerging Applications
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Helicobacter pylori: Rifabutin-containing triple therapy achieves 70–80% eradication in second-line regimens, surpassing metronidazole-based therapies in regions with high resistance .
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Acinetobacter baumannii: MIC₉₀ values of 2–4 µg/mL suggest potential utility in multidrug-resistant infections, particularly with 900–1,200 mg/day dosing to maximize AUC/MIC ratios .
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Mycobacterium abscessus: Retains activity against 85% of isolates (MIC ≤1 µg/mL) despite intrinsic macrolide resistance .
Adverse Effects and Toxicity Management
Common Adverse Reactions
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Hematologic: Dose-dependent neutropenia (15% at 300 mg/day vs. 35% at 600 mg/day) .
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Ocular: Uveitis incidence rises to 8% with doses >450 mg/day, often associated with concomitant protease inhibitors .
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Gastrointestinal: Nausea (12%), taste perversion (9%), and C. difficile colitis (2%) .
Risk Mitigation Strategies
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Therapeutic Drug Monitoring: Maintain trough concentrations >0.1 µg/mL to prevent resistance while avoiding levels >0.5 µg/mL linked to uveitis .
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Dose Adjustment: Reduce to 150 mg/day with strong CYP3A4 inhibitors (e.g., ritonavir) .
Drug Interactions and Compatibility
Rifabutin’s CYP3A4 induction is 40% weaker than rifampin, making it preferable in complex regimens :
Table 2. Clinically Significant Drug Interactions
Future Directions and Unmet Needs
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Optimized Dosing Strategies: Pharmacometric modeling supports weight-based dosing (5 mg/kg/day) over fixed 300 mg regimens to account for autoinduction .
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Combination Therapies: Synergy with bedaquiline and linezolid in murine MAC models (90% culture conversion vs. 60% with standard therapy) warrants clinical validation .
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Formulation Development: Nanoparticle-encapsulated rifabutin achieves lung concentrations 20× higher than oral dosing in preclinical studies, potentially revolutionizing pulmonary MAC management .
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